An In-Depth Technical Guide to 4-(2-methylphenoxy)aniline: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 4-(2-methylphenoxy)aniline: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenoxyaniline Scaffold
4-(2-methylphenoxy)aniline, bearing the CAS number 56705-83-0, is a diaryl ether amine that represents a core structural motif of significant interest in medicinal chemistry and materials science. The strategic combination of a phenoxy group and an aniline moiety within a single molecule provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The inherent chemical properties of this structure, including its potential for hydrogen bonding, aromatic interactions, and conformational flexibility, make it an attractive building block for designing molecules with specific biological activities.
In the realm of drug discovery, aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, demonstrating efficacy in treating conditions ranging from cancer to cardiovascular diseases and infectious agents.[1] The phenoxyaniline framework, in particular, is a recognized pharmacophore in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. While anilines can sometimes present challenges related to metabolic instability and potential toxicity, the modification of their structure, such as in 4-(2-methylphenoxy)aniline, offers a pathway to fine-tune pharmacological properties, potentially enhancing bioavailability, solubility, and receptor selectivity.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(2-methylphenoxy)aniline, with a focus on its relevance to drug development professionals.
Physicochemical and Safety Data
A foundational understanding of the physicochemical properties and safety profile of 4-(2-methylphenoxy)aniline is paramount for its handling and application in a research setting.
| Property | Value | Source |
| CAS Number | 56705-83-0 | [3] |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI | 1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 | [3] |
| SMILES | Cc1ccccc1Oc2ccc(N)cc2 | [3] |
Safety Information:
-
Pictogram: GHS07 (Exclamation mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statement: H302 (Harmful if swallowed)[3]
-
Precautionary Codes: P264, P270, P301 + P312, P501[3]
-
Hazard Classification: Acute Toxicity, Oral (Category 4)[3]
-
Storage Class: 11 (Combustible Solids)[3]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment.[4][5][6][7]
Synthetic Methodologies: A Gateway to Phenoxyaniline Derivatives
The synthesis of diaryl ethers and amines like 4-(2-methylphenoxy)aniline has been significantly advanced by the development of metal-catalyzed cross-coupling reactions. The two primary and most effective methods for constructing the C-O-C and C-N-C linkages inherent to this class of molecules are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is a classical and robust method for the formation of diaryl ethers.[8] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[8] Traditional Ullmann reactions often necessitated harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern advancements have introduced milder reaction conditions through the use of copper(I) salts as catalysts, often in conjunction with ligands.[9]
A representative synthetic approach to a phenoxyaniline derivative via Ullmann condensation is outlined below. This protocol is based on analogous reactions and serves as a guide for the synthesis of 4-(2-methylphenoxy)aniline.[9][10]
Hypothetical Protocol for the Synthesis of 4-(2-methylphenoxy)aniline via Ullmann Condensation:
-
Reactants: 4-bromoaniline and 2-methylphenol.
-
Catalyst: Copper(I) iodide (CuI).
-
Ligand (optional but recommended): 1,10-Phenanthroline or a similar bidentate N-donor ligand.
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 2-methylphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: General workflow for the Ullmann condensation synthesis.
Buchwald-Hartwig Amination
A more contemporary and often milder alternative to the Ullmann condensation for the formation of C-N bonds is the Buchwald-Hartwig amination.[8] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[11] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[11]
Hypothetical Protocol for the Synthesis of 4-(2-methylphenoxy)aniline via Buchwald-Hartwig Amination:
-
Reactants: 1-bromo-2-methylbenzene and 4-aminophenol (followed by a subsequent etherification, or a direct coupling of 4-bromoaniline with 2-methylphenol). A more direct route would involve the coupling of 4-chloro-N-phenylaniline with 2-methylphenol, though this requires a pre-formed diarylamine. For the purpose of this guide, we will consider the coupling of an aryl halide with an amine.
-
Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous toluene or dioxane.
Step-by-Step Methodology:
-
Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, pre-mix the palladium source and the phosphine ligand in the reaction solvent and stir for a few minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 4-(2-methylphenoxy)aniline. The following techniques are standard for the structural elucidation of such organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 4-(2-methylphenoxy)aniline is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons bearing the amino and ether linkages.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-methylphenoxy)aniline would be expected to exhibit characteristic absorption bands:
-
N-H Stretching: For the primary amine, two bands are expected in the 3400-3250 cm⁻¹ region.[13]
-
C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated between 1335-1250 cm⁻¹.[13]
-
C-O-C Stretching: The diaryl ether linkage will show a characteristic C-O-C stretching vibration.
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For 4-(2-methylphenoxy)aniline (C₁₃H₁₃NO), the molecular ion peak ([M]⁺) would be observed at m/z 199.25. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.
Applications in Drug Discovery and Development
The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[14] While direct biological activity data for 4-(2-methylphenoxy)aniline is not extensively published, its structural features suggest its potential as a key intermediate in the synthesis of biologically active molecules.
Role as a Kinase Inhibitor Scaffold
Many clinically approved and investigational kinase inhibitors feature anilino-quinazoline or anilino-quinoline cores.[8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and blocking their catalytic activity. The aniline moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the rest of the molecule occupies the hydrophobic pocket.
The phenoxy group in 4-(2-methylphenoxy)aniline can serve to orient the molecule within the binding site and can be further functionalized to enhance potency and selectivity. The position of the methyl group can also influence the molecule's conformation and interaction with the target protein. Structure-activity relationship (SAR) studies on related phenoxyaniline derivatives have shown that the substitution pattern on both the aniline and phenoxy rings is critical for biological activity.[3][14]
Potential in Targeting Signaling Pathways
Phenoxyaniline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[14][15] These pathways control fundamental cellular processes like proliferation, survival, and differentiation. By serving as a scaffold for molecules that target kinases within these pathways, 4-(2-methylphenoxy)aniline could contribute to the development of novel anticancer agents.
Caption: Potential inhibition of cancer-related signaling pathways by phenoxyaniline derivatives.
Conclusion and Future Directions
4-(2-methylphenoxy)aniline is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its core scaffold is of significant interest to the drug discovery community, particularly in the field of oncology. While further research is needed to elucidate the specific biological activities of 4-(2-methylphenoxy)aniline itself, its potential as a building block for more complex and potent therapeutic agents is clear. Future studies should focus on the synthesis of libraries of derivatives based on this scaffold and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential. The continued exploration of phenoxyaniline derivatives will undoubtedly contribute to the development of the next generation of targeted therapies.
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